molecular formula C16H22N2O4 B12884131 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide CAS No. 832117-59-6

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Cat. No.: B12884131
CAS No.: 832117-59-6
M. Wt: 306.36 g/mol
InChI Key: HIDCAUHZMHEYSI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a benzamide group substituted with dimethoxy groups at the 3 and 4 positions, and a pyrrolidinone moiety attached via a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate. This can be achieved through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.

    Attachment of the Propyl Linker: The pyrrolidinone intermediate is then reacted with a propyl halide in the presence of a base such as potassium carbonate to form the propyl-substituted pyrrolidinone.

    Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the propyl-substituted pyrrolidinone with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethoxy groups and the pyrrolidinone moiety allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide
  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • N-(3-(2-Oxopyrrolidin-1-yl)propyl)acetamide

Uniqueness

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the dimethoxybenzamide and pyrrolidinone moieties allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations.

Properties

CAS No.

832117-59-6

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C16H22N2O4/c1-21-13-7-6-12(11-14(13)22-2)16(20)17-8-4-10-18-9-3-5-15(18)19/h6-7,11H,3-5,8-10H2,1-2H3,(H,17,20)

InChI Key

HIDCAUHZMHEYSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2CCCC2=O)OC

Origin of Product

United States

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